Euphorbetin

Übersicht

Beschreibung

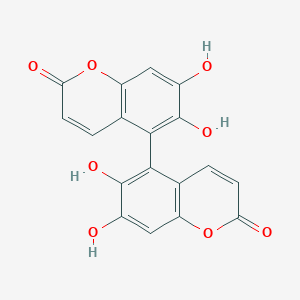

Euphorbetin, also known as this compound, is a useful research compound. Its molecular formula is C18H10O8 and its molecular weight is 354.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität in der Medizin

Euphorbetin hat vielversprechende Ergebnisse im Bereich der Onkologie gezeigt, insbesondere in der Forschung zu Darmkrebs. Studien haben seine antiproliferativen Wirkungen auf Dickdarmkrebszelllinien gezeigt, was auf ein Potenzial von this compound hindeutet, zu therapeutischen Strategien für die Krebsbehandlung entwickelt zu werden .

Pharmakologische Anwendungen

In der Pharmakologie wird this compound wegen seiner bioaktiven Eigenschaften untersucht. Es ist Teil einer Gruppe von Verbindungen, die eine signifikante antioxidative Aktivität aufweisen, was bei der Entwicklung von Behandlungen für verschiedene Krankheiten, einschließlich neurodegenerativer Erkrankungen, von Vorteil sein könnte .

Biotechnologische Forschung

Die Biotechnologieforschung hat this compound in der Untersuchung von natürlichen tiefen eutektischen Lösungsmitteln (NADESs) verwendet. Diese Lösungsmittel gewinnen an Bedeutung aufgrund ihrer Umweltfreundlichkeit und ihrer bemerkenswerten Lösungsvermögen, die in verschiedenen biotechnologischen Prozessen eingesetzt werden können .

Verbesserungen in der Landwirtschaft

Die Rolle von this compound in der Landwirtschaft hängt mit seinem Vorkommen in bestimmten Pflanzenextrakten zusammen, die traditionell zur Behandlung von Krankheiten eingesetzt wurden. Seine antioxidativen Eigenschaften könnten genutzt werden, um natürliche Pestizide oder Wachstumsförderer für Nutzpflanzen zu entwickeln .

Innovationen in der Materialwissenschaft

Während direkte Anwendungen von this compound in der Materialwissenschaft nicht umfassend dokumentiert sind, wurden verwandte Verbindungen wie Cumarine wegen ihrer optischen Eigenschaften untersucht. Diese Erkenntnisse könnten den Weg für eine mögliche Verwendung von this compound in der organischen Elektronik oder Photonik ebnen .

Beiträge zur Umweltwissenschaft

This compound könnte durch seine antioxidativen und bioaktiven Eigenschaften zur Umweltwissenschaft beitragen. Es könnte eine Rolle bei der Entwicklung von umweltfreundlichen Materialien spielen, die dazu beitragen, die Umweltverschmutzung zu reduzieren und nachhaltige Praktiken zu fördern .

Wirkmechanismus

Target of Action

Euphorbetin is a polyphenolic bioactive compound found in the seeds of Euphorbia lathyris It’s known that this compound exhibits anticoagulant activities , suggesting that it may interact with proteins involved in the coagulation cascade.

Mode of Action

It’s known that this compound exhibits anticoagulant activities Anticoagulants generally work by inhibiting the function of various proteins in the coagulation cascade, thereby preventing the formation of blood clots

Biochemical Pathways

Given its anticoagulant activity , it’s likely that this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot

Result of Action

This compound has been shown to exhibit antitumor activity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells . Its mechanism of action to induce cell death was mediated by the overexpression of caspases 9, 3, and 8, and by activation of autophagy . Additionally, a reduction in the migration capacity of colon cancer cells and a significant antiangiogenic effect on human umbilical vein endothelial cells were also demonstrated .

Biochemische Analyse

Biochemical Properties

Euphorbetin plays a significant role in biochemical reactions, particularly due to its anticoagulant activity. It interacts with several biomolecules, including enzymes and proteins involved in the coagulation cascade. This compound inhibits the activity of thrombin, a key enzyme in blood clot formation, by binding to its active site. This interaction prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . Additionally, this compound has been shown to interact with other proteins such as factor Xa, further contributing to its anticoagulant effects.

Cellular Effects

This compound influences various cellular processes, particularly in endothelial cells and platelets. In endothelial cells, this compound modulates cell signaling pathways involved in inflammation and coagulation. It downregulates the expression of pro-inflammatory cytokines and adhesion molecules, thereby reducing inflammation and preventing platelet aggregation . In platelets, this compound inhibits activation and aggregation by interfering with signaling pathways that lead to the release of granules and the formation of platelet plugs . These effects highlight the potential of this compound in managing thrombotic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of thrombin and factor Xa, inhibiting their enzymatic activities. This binding is facilitated by the structural similarity of this compound to the natural substrates of these enzymes . Additionally, this compound influences gene expression by modulating transcription factors involved in the regulation of coagulation and inflammation. It downregulates the expression of genes encoding pro-coagulant and pro-inflammatory proteins, thereby exerting its anticoagulant and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods or under extreme conditions such as high temperatures and light exposure . Long-term studies have shown that this compound maintains its anticoagulant activity for several months when stored properly. Degradation products may form over time, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits thrombin and factor Xa, reducing clot formation without significant adverse effects . At higher doses, this compound can cause excessive anticoagulation, leading to bleeding complications. Threshold effects have been observed, where a minimal effective dose is required to achieve anticoagulation, and doses above this threshold increase the risk of adverse effects . These findings underscore the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its anticoagulant activity. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also interacts with cofactors such as vitamin K, which plays a crucial role in the coagulation cascade. By inhibiting vitamin K-dependent enzymes, this compound disrupts the synthesis of clotting factors, further contributing to its anticoagulant effects . These interactions highlight the complex metabolic pathways through which this compound exerts its biological effects.

Eigenschaften

IUPAC Name |

5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAPGDLENWJYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

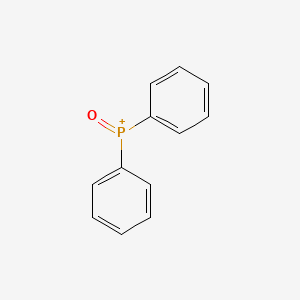

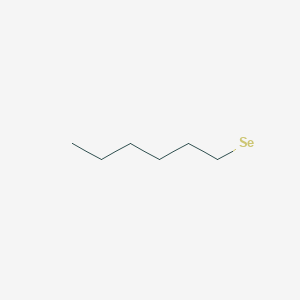

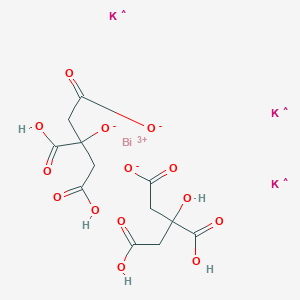

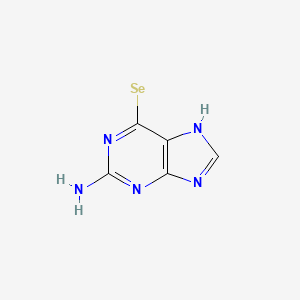

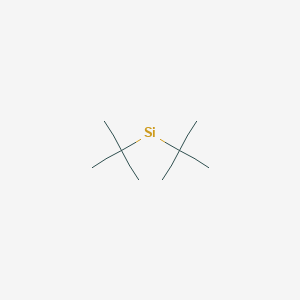

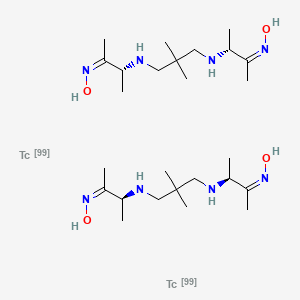

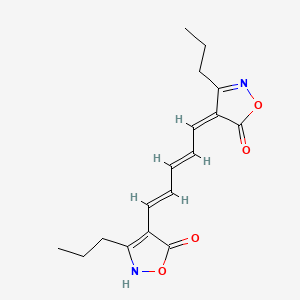

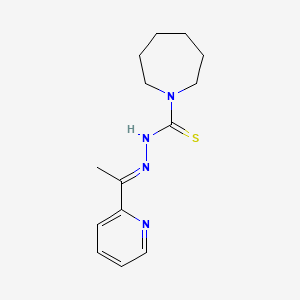

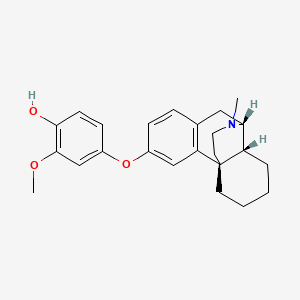

Feasible Synthetic Routes

Q1: What is the structural characterization of Euphorbetin?

A1: this compound is a bicoumarin, a dimer of esculetin. [, ] Its molecular formula is C18H10O8 and its molecular weight is 354.28 g/mol. [, ] While specific spectroscopic data isn't detailed in the provided abstracts, typical characterization techniques for such compounds include 1H NMR, 13C NMR, and HRMS. []

Q2: What are the main metabolic pathways of this compound in Caco-2 cells?

A2: Research using LC/MS/MS analysis revealed that the primary metabolic pathway of this compound L1, a specific type of this compound, involves methylation followed by hydrolysis of the ester group. [] In contrast, other forms like this compound L2 and L8 primarily undergo ester hydrolysis as their main metabolic pathway. []

Q3: How is this compound synthesized?

A3: this compound can be synthesized through oxidative coupling of esculetin. [, ] One method involves using the complex dichlorobis(N,N-dimethylformamide)iron tetrachloroferrate(III) potassium hexacyanoferrate(III) in an aqueous solution. [] Another method uses manganese tris(acetylacetonate) in a pyridine/acetonitrile solution. []

Q4: What is the significance of phytophenol dimerization reactions, like the one forming this compound, in nature?

A4: Phytophenol dimerization reactions, often radical-mediated, are crucial in various biological processes, notably lignin biosynthesis. [] These reactions can be influenced by factors like the presence of specific radicals (e.g., 2,2-diphenyl-1-picrylhydrazyl) or enzymes (e.g., horseradish peroxidase). [] Understanding the underlying rules governing these reactions, such as the "meta-excluded" and "C-C bonding domination" rules, is key to predicting and explaining product formation in complex biological systems. []

Q5: Are there any known analytical methods to identify and quantify this compound?

A5: Yes, LC/MS/MS is a sensitive and rapid technique used to identify and quantify this compound and its metabolites in biological samples, such as Caco-2 cells. [] This method enables researchers to track the metabolic fate of this compound and gain insights into its pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate](/img/structure/B1239930.png)

![1-(4-aminofurazan-3-yl)-N-[1-(3-hydroxyphenyl)ethylideneamino]-5-(2-thienyl)triazole-4-carboxamide](/img/structure/B1239932.png)